1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14942275
Molecular Formula: C24H17FN2O3
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17FN2O3 |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H17FN2O3/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(25)7-5-15)27(24(29)23(20)30-18)19-12-14(2)9-10-26-19/h3-12,21H,1-2H3 |
| Standard InChI Key | HNGRPAKDSOUZLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)F |
Introduction
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that combines structural elements of chromene and pyrrole. Its molecular formula is C24H17FN2O3, and it has a molecular weight of 400.4 g/mol . This compound has garnered significant attention in both chemical and biological research due to its potential applications in medicinal chemistry and material science.
Synthesis
The synthesis of 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions can involve various electrophiles and nucleophiles, expanding the compound's chemical versatility.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities. It interacts with multiple biological targets, including enzymes and receptors involved in various metabolic pathways. The binding affinity of this compound to specific receptors indicates potential therapeutic applications, particularly in areas related to cancer treatment and neurodegenerative diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Methyl-2-(4-pyridinyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Lacks fluorine substitution | May exhibit different receptor binding profiles |
| 6-Methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | Simplified structure | Potentially lower biological activity |
| 1-(4-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Chlorine instead of fluorine | Differences in lipophilicity affecting bioavailability |
These comparisons highlight the uniqueness of 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in terms of its structural complexity and potential biological effects.
Future Research Directions
Future research should focus on further elucidating the biological activities of this compound, particularly its interactions with specific enzymes and receptors. Understanding these interactions will be crucial for guiding further development and potential therapeutic applications. Additionally, exploring the effects of modifying the compound's structure could lead to derivatives with enhanced or targeted biological activities.
Given the current state of research, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of this compound to fully realize its potential in medicinal chemistry.
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